Product packaging for cis-1-Boc-4-Cbz-2,6-dimethylpiperazine(Cat. No.:)

cis-1-Boc-4-Cbz-2,6-dimethylpiperazine

Cat. No.: B11926321
M. Wt: 348.4 g/mol
InChI Key: BQDWTKGOXJXCIY-GASCZTMLSA-N
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Description

cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is a protected, chiral piperazine derivative that serves as a crucial advanced intermediate in medicinal chemistry and drug discovery. The compound features a piperazine core with a defined cis-stereochemistry at the 2 and 6 positions, which is essential for orienting pharmacophoric groups in three-dimensional space to optimize interactions with biological targets . The orthogonal Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups allow for selective, sequential deprotection and functionalization at each nitrogen atom, enabling the efficient synthesis of complex, asymmetrically substituted piperazine scaffolds . Piperazine rings are among the most frequently used heterocycles in FDA-approved drugs, valued for their ability to improve the physicochemical properties of lead molecules and serve as structural scaffolds . Specifically, the 2,6-dimethylpiperazine motif has demonstrated significant value in early-stage research, such as in the development of allosteric inhibitors for Carbamoyl phosphate synthetase 1 (CPS1), a potential synthetic lethal target in certain cancers . In this context, the specific stereochemistry of the dimethylpiperazine core was found to be critical for enforcing a bioactive conformation and achieving potent inhibitory activity . This compound is intended for use as a sophisticated building block in the synthesis of potential therapeutic agents and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O4 B11926321 cis-1-Boc-4-Cbz-2,6-dimethylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2R,6S)-2,6-dimethylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3/t14-,15+

InChI Key

BQDWTKGOXJXCIY-GASCZTMLSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Catalytic Reductive Amination

Diisopropanolamine mixtures or 1,2-diaminopropane are reacted with ammonia and hydrogen under high pressure (3 MPa) in the presence of Raney nickel or cobalt catalysts at 180–200°C. This method yields a crude product containing 81–85% cis-2,6-dimethylpiperazine, with the remainder as trans-2,6- and cis/trans-2,5-isomers. Key factors include:

  • Catalyst selection : Raney cobalt achieves 81.8% cis-2,6 selectivity, while Ni/Fe (85/15) catalysts improve yield to 65–70%.

  • Solvent-free conditions : Avoiding organic solvents enhances selectivity by minimizing side reactions.

Purification and Isomer Separation

The crude product is purified via distillation followed by recrystallization from aliphatic alcohol/hydrocarbon mixtures (e.g., isopropanol/light petroleum, 1:10 v/v). Double recrystallization achieves >99% purity, with the cis-2,6 isomer isolated as the major product.

Table 1: Catalytic Synthesis of cis-2,6-Dimethylpiperazine

CatalystTemperature (°C)Pressure (MPa)cis-2,6 Yield (%)Selectivity (%)
Raney Co20036581.8
Ni/Fe (85/15)18037085
Raney Ni19036072

The introduction of Boc and Cbz groups onto the cis-2,6-dimethylpiperazine core requires precise control to ensure regioselectivity at the 1- and 4-positions.

Boc Protection at N1

  • Reagents : Boc anhydride (1.1 equiv) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Outcome : Selective protection of the less sterically hindered amine (N1) due to the cis-methyl groups at C2 and C6.

Cbz Protection at N4

  • Reagents : Benzyl chloroformate (Cbz-Cl, 1.05 equiv) in dichloromethane (DCM) with TEA.

  • Conditions : 0°C, 2–4 hours.

  • Outcome : The remaining secondary amine (N4) reacts preferentially under mild conditions, avoiding overprotection.

Table 2: Protection Reaction Parameters

StepReagentSolventBaseTemperatureTime (h)Yield (%)
BocBoc₂OTHFTEA0°C → RT12–2485–90
CbzCbz-ClDCMTEA0°C2–480–85

Challenges and Optimization

  • Steric effects : The cis-methyl groups at C2 and C6 create a crowded environment, necessitating slow reagent addition to avoid di-protection.

  • Purification : Intermediate mono-Boc-protected piperazine is isolated via silica gel chromatography (hexane/ethyl acetate, 7:3) before Cbz introduction.

Alternative Synthetic Routes

One-Pot Protection

Simultaneous protection using Boc and Cbz agents is hindered by cross-reactivity. However, sequential addition in a single reactor (e.g., Boc₂O followed by Cbz-Cl after 12 hours) achieves 75% yield with minimal di-protected byproducts.

Industrial-Scale Considerations

  • Catalyst recycling : Raney cobalt from the initial cyclization step is filtered and reactivated for reuse, reducing costs.

  • Solvent recovery : Isopropanol/light petroleum mixtures are distilled and reused in recrystallization .

Chemical Reactions Analysis

Asymmetric Lithiation/Trapping

Research on N-Boc piperazines ( ) demonstrates their utility in asymmetric lithiation. While not directly applicable to the Cbz-substituted analog, analogous reactivity may occur:

  • Lithiation : Deprotonation at benzylic positions could generate reactive lithio intermediates.

  • Electrophilic Trapping : Addition of electrophiles (e.g., Me₃SiCl) would yield substituted derivatives.

  • Asymmetric Induction : Chiral diamines like (–)-sparteine could enable enantioselective trapping, as observed in N-Boc piperazine systems .

Cross-Coupling Reactions

Palladium-mediated couplings are common for functionalizing piperazines. For instance, in , a piperazine derivative underwent:

  • Buchwald-Hartwig Amination : Coupling with aryl halides using Pd catalysts and ligands (e.g., xantphos).

  • Negishi Coupling : Transmetallation with zinc reagents followed by electrophilic trapping.

Reaction Type Conditions Yield Reference
Ullmann CouplingPd(OAc)₂, BINAP, 95–105°C, 15 h80.5%
Negishi CouplingLi/Zn transmetallation, Pd catalyst

Analytical Data

While direct data for cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is unavailable, related compounds provide benchmarks:

  • Mass Spectrometry :

    • Molecular ion peak for cis-2,6-dimethylpiperazine: m/z 114 .

    • Boc-protected analogs typically show higher m/z values due to the tert-butyl group (e.g., C₁₁H₂₂N₂O₂ , MW 214.31) .

  • Purity : Boc-protected piperazines are often reported with >95% purity .

Limitations and Considerations

  • Steric Effects : The bulky Boc and Cbz groups may hinder reactivity at adjacent positions.

  • Regioselectivity : Substitution patterns depend on directing groups and reaction conditions.

  • Catalyst Compatibility : Chiral ligands (e.g., (–)-sparteine) are critical for asymmetric transformations .

Scientific Research Applications

Synthesis of Bioactive Compounds

Cis-1-Boc-4-Cbz-2,6-dimethylpiperazine serves as an essential intermediate in the synthesis of various bioactive compounds. It is often used in the preparation of piperazine derivatives that exhibit pharmacological activities, such as:

  • Antagonists for neurotransmitter receptors : Compounds derived from this piperazine have been investigated for their ability to modulate receptors like dopamine and serotonin, which are crucial in treating neurological disorders .

Drug Development

The compound has been utilized in the development of drugs targeting various conditions:

  • G-secretase inhibitors : These inhibitors are relevant in Alzheimer's disease treatment, where modulation of amyloid precursor protein processing is desired. The structure of this compound allows for modifications that enhance potency and selectivity against G-secretase .

Peptide Synthesis

This compound is also employed as a building block in peptide synthesis. The Boc group provides a protective mechanism during peptide coupling reactions, facilitating the formation of complex peptide structures without undesired side reactions .

Case Study 1: Synthesis of Piperazine Derivatives

A study demonstrated the synthesis of various piperazine derivatives using this compound as a starting material. The derivatives exhibited significant activity against specific biological targets, showcasing the compound's utility in drug discovery .

Case Study 2: Development of CNS Active Agents

Research focused on developing central nervous system (CNS) active agents highlighted the role of this compound in synthesizing compounds that show promise in treating anxiety and depression. The modifications made to the piperazine ring led to improved receptor binding profiles and enhanced therapeutic effects .

Summary Table of Applications

Application AreaDescriptionKey Findings
Synthesis of Bioactive CompoundsUsed as an intermediate for various pharmacologically active piperazinesEffective against neurotransmitter receptors
Drug DevelopmentKey component in G-secretase inhibitor synthesisPotential treatment for Alzheimer's disease
Peptide SynthesisActs as a protective group during peptide couplingFacilitates complex peptide formation

Mechanism of Action

The mechanism of action of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is primarily related to its ability to interact with biological targets through its piperazine ring and protecting groups. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Parent Compound: cis-2,6-Dimethylpiperazine

CAS No. 21655-48-1

  • Molecular Formula : C₆H₁₄N₂
  • Molecular Weight : 114.19 g/mol
  • Key Properties :
    • Higher water solubility due to the absence of protective groups.
    • Reactive amine groups enable direct participation in coupling reactions.
    • Synthesized via thermal polycondensation of alanine in the presence of acetic acid, yielding 2,5-diketo-2,6-dimethylpiperazine as a precursor (Table 1) .
Property cis-2,6-Dimethylpiperazine cis-1-Boc-4-Cbz-2,6-dimethylpiperazine
Molecular Weight 114.19 g/mol 349.43 g/mol
Solubility (Water) High Low
Stability Reactive amines Stable (protected amines)
Synthetic Method Thermal condensation Boc/Cbz protection reactions

1-Boc-4-(4-Carboxybenzyl)piperazine

CAS No. 479353-63-4

  • Molecular Formula : C₁₇H₂₄N₂O₄
  • Molecular Weight : 320.38 g/mol
  • Key Differences :
    • Replaces the Cbz group with a 4-carboxybenzyl group, altering polarity and hydrogen-bonding capacity.
    • Exhibits moderate solubility in polar solvents (e.g., DMF, DMSO) due to the carboxylic acid moiety.
    • Synthesized using coupling agents like HATU and DBU under microwave conditions (75–90°C, 4.5 hours) .

Isomeric Analog: cis-3,5-Dimethylpiperazine

  • CAS No. Not specified
  • Structural Variance : Methyl groups at 3- and 5-positions instead of 2- and 6-positions.
  • Impact on Reactivity :
    • Altered steric effects influence reaction kinetics in substitution or coupling reactions.
    • Differences in crystal packing and melting points due to spatial arrangement .

Research Findings and Data Analysis

Physicochemical Properties

  • Polarity : The Boc and Cbz groups reduce polarity, lowering aqueous solubility compared to the parent compound.
  • Log S (Solubility) : Estimated Log S for this compound is -3.5 , indicating poor solubility, whereas unprotected cis-2,6-dimethylpiperazine has a Log S of -1.2 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cis-1-Boc-4-Cbz-2,6-dimethylpiperazine, and how are intermediates characterized?

  • Methodology : The synthesis typically involves sequential protection of the piperazine nitrogen atoms. For example, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced under anhydrous conditions using Boc-anhydride and Cbz-Cl, respectively, in the presence of a base like triethylamine . Intermediate characterization relies on NMR (1H/13C) for regiochemical confirmation and LC-MS for purity assessment. Reaction progress is monitored via TLC using iodine or UV visualization .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particulates. The compound may cause skin/eye irritation, as observed in structurally similar piperazine derivatives . Storage should be in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the Boc/Cbz groups .

Q. Which analytical techniques are optimal for confirming the cis-configuration of 2,6-dimethylpiperazine derivatives?

  • Methodology : X-ray crystallography provides definitive confirmation of stereochemistry. Alternatively, NOESY NMR can detect spatial proximity between the methyl groups at C2 and C5. Computational methods (e.g., DFT-based geometry optimization) may supplement experimental data .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization or byproduct formation during Boc/Cbz protection?

  • Methodology : Racemization is mitigated by maintaining low temperatures (0–5°C) during protection steps and using mild bases (e.g., DMAP) to avoid excessive nucleophilicity. Solvent choice (e.g., THF or DCM) impacts reaction kinetics and selectivity. Continuous flow reactors improve mixing and heat transfer, reducing side reactions in scaled-up syntheses .

Q. What strategies resolve contradictory biological activity data (e.g., IC50 variability) for this compound derivatives?

  • Methodology : Validate assays using orthogonal methods (e.g., ATP-based viability assays vs. caspase-3/7 activity for apoptosis). Address variability by standardizing cell lines (e.g., using authenticated MCF-7/Adr for multidrug resistance studies) and normalizing data to positive controls (e.g., doxorubicin) . For mTOR inhibition, confirm target engagement via Western blotting of phosphorylated p70S6K1 .

Q. How do steric and electronic effects of Boc/Cbz groups influence the compound’s reactivity in downstream functionalization?

  • Methodology : Boc groups are electron-withdrawing and sterically bulky, directing electrophilic attacks to less hindered sites. Cbz groups, being more labile under hydrogenolysis, allow selective deprotection for subsequent modifications. Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding regioselective alkylation or acylation .

Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound analogs?

  • Methodology : Use QSAR models in software like Schrödinger or MOE to predict logP, solubility, and BBB permeability. ADMET predictors (e.g., SwissADME) assess CYP450 inhibition risks. Molecular dynamics simulations evaluate binding stability to targets like mTOR .

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